molecular formula C16H13N3O2S B2903251 Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903891-11-1

Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2903251
CAS No.: 1903891-11-1
M. Wt: 311.36
InChI Key: ZPAZFEIBFBDKOJ-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . They are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various techniques. The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions during their synthesis. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on their specific structure. For example, some derivatives have been found to have a melting point of over 350°C .

Safety and Hazards

While specific safety and hazard information for Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is not available, it’s important to note that benzothiazole derivatives can exhibit cytotoxicity .

Future Directions

Benzothiazole derivatives have shown promise in the treatment of tuberculosis . Future research will likely focus on improving the potency and selectivity of these compounds, as well as understanding their mechanism of action in more detail.

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing imidazole and thiazole moieties, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

It’s worth noting that similar compounds have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some compounds induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, and activate caspase-3, leading to mitochondrial dysfunction and cell apoptosis .

Biochemical Pathways

For example, some compounds have been shown to suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Pharmacokinetics

Compounds with similar structures, such as those containing imidazole and thiazole moieties, are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been reported to induce various cellular responses, including s phase arrest, up-regulation of pro-apoptotic proteins, down-regulation of anti-apoptotic proteins, activation of caspase-3, and induction of mitochondrial dysfunction, leading to cell apoptosis .

Action Environment

It’s worth noting that environmental factors such as nutrient availability and defense mechanisms can influence the action of similar compounds .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-16(15-18-13-5-1-2-6-14(13)22-15)19-9-12(10-19)21-11-4-3-7-17-8-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAZFEIBFBDKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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